Product packaging for Aluminum;cerium(Cat. No.:)

Aluminum;cerium

Cat. No.: B14732202
M. Wt: 167.098 g/mol
InChI Key: HIPVTVNIGFETDW-UHFFFAOYSA-N
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Description

Historical Context of Rare Earth Element Utilization in Metallurgy

The systematic exploration of rare earth elements in metallurgy began with Johan Gadolin's 1794 identification of yttria in gadolinite, marking the first scientific recognition of rare earth compounds. This discovery paved the way for Wilhelm Hisinger and Jöns Jakob Berzelius' 1803 isolation of ceria from cerite minerals, establishing cerium as the first rare earth element extracted from natural ores. Early 20th-century metallurgists recognized rare earths' potential as grain refiners, with cerium finding initial applications in magnesium alloy production during the 1930s.

The Cold War era saw accelerated rare earth research, particularly in superconducting materials and nuclear technology. However, cerium's metallurgical potential remained underutilized due to focus on neodymium and dysprosium for permanent magnets. A paradigm shift occurred in the 1980s when powder metallurgy experiments revealed aluminum-cerium alloys' unprecedented high-temperature stability, though processing challenges limited commercial adoption. Recent advances in additive manufacturing and precision casting have revitalized interest, with aluminum-cerium systems now demonstrating tensile strength retention exceeding 80% at 300°C compared to room temperature performance.

The Rare Earth Balance Problem and Strategic Importance of Cerium Valorization

Global rare earth production generates substantial cerium surplus, with current extraction processes yielding 3-5 times more cerium oxide than neodymium in typical bastnäsite deposits. This imbalance creates market distortions where cerium sells at <$5/kg compared to >$100/kg for neodymium, despite comparable extraction costs. Aluminum-cerium alloy development directly addresses this economic challenge by creating high-value applications for surplus cerium.

Rare Earth Element Global Production (2024) Primary Applications Market Price ($/kg)
Cerium 85,000 MT Catalysts, Alloys 4.20
Neodymium 32,000 MT Permanent Magnets 112.50
Dysprosium 2,500 MT Magnet Stabilizer 285.00

Table 1: Rare earth element market dynamics highlighting cerium's underutilization

Strategic valorization initiatives have demonstrated that substituting 10-14% cerium in aluminum matrices recovers 40-60% of rare earth processing costs through byproduct utilization. This economic incentive aligns with material performance benefits—Al-Ce alloys require no protective coatings for high-temperature oxidation resistance, unlike nickel-based superalloys. The U.S. Department of Energy's Critical Materials Institute identifies aluminum-cerium systems as priority materials for sustainable technology development, projecting 15-20% weight reduction in turbine components through direct substitution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlCe B14732202 Aluminum;cerium

Properties

Molecular Formula

AlCe

Molecular Weight

167.098 g/mol

IUPAC Name

aluminum;cerium

InChI

InChI=1S/Al.Ce

InChI Key

HIPVTVNIGFETDW-UHFFFAOYSA-N

Canonical SMILES

[Al].[Ce]

Related CAS

12042-08-9
91399-51-8

Origin of Product

United States

Preparation Methods

Binary Aluminum-Cerium Alloys

The binary aluminum-cerium system forms the foundation for understanding the preparation and properties of these compounds. The phase diagram reveals a eutectic composition at approximately 10-12 wt% cerium, with a eutectic temperature of 640-645°C. At this composition, the alloy demonstrates excellent castability comparable to aluminum-silicon systems.

The standard procedure for preparing binary aluminum-cerium alloys involves:

  • Melting commercially pure aluminum in a crucible at temperatures ranging from 730-800°C.
  • Adding elemental cerium (typically 99.9% purity) to the molten aluminum.
  • Holding the melt for approximately 30 minutes under protective atmosphere with adequate mixing.
  • Removing surface oxides and dross from the melt.
  • Pouring the molten alloy into appropriate molds at temperatures around 730-785°C.

During cerium addition, an exothermic reaction typically occurs, with melt temperature rising approximately 25°C in 5 minutes. This temperature increase correlates with strong associative interactions between aluminum and cerium atoms, resulting in a high enthalpy of mixing that drives intermetallic compound formation during solidification.

Table 1: Key Process Parameters for Conventional Casting of Binary Aluminum-Cerium Alloys

Parameter Typical Range Notes
Melting Temperature 730-800°C For commercially pure aluminum
Pouring Temperature 730-785°C Affects microstructure formation
Cerium Content (Eutectic) 10-12 wt% Optimal castability at this range
Holding Time 20-30 minutes For homogenization
Protective Atmosphere Argon To prevent oxidation

The microstructure of cast aluminum-cerium alloys at eutectic composition displays a fine interconnected eutectic structure consisting of aluminum and Al11Ce3 intermetallic phases. The Al11Ce3 phase appears as laths that can be as small as 100 nm in width, without preferential directional orientation at standard cooling rates. This structure provides excellent strain hardening behavior and moderate high-temperature strength in the as-cast state.

Ternary and Quaternary Aluminum-Cerium Alloys

While binary aluminum-cerium alloys demonstrate promising properties, the addition of other elements to form ternary and quaternary systems can enhance specific characteristics. Common alloying additions include magnesium, silicon, and copper.

The preparation of these more complex alloys follows similar procedures to binary systems, with careful attention to the sequence of element addition. For ternary aluminum-cerium-magnesium alloys, cerium is typically added last to the aluminum-magnesium melt.

Microstructural examination of an aluminum-12 wt% cerium-0.4 wt% magnesium alloy reveals a more complex phase composition compared to binary alloys:

  • Al11Ce3 intermetallic in both eutectic lath microstructure and primary crystals
  • Primary crystals of Al3Mg2 consisting of large cubic grains (approximately 1% areal fraction)
  • Aluminum matrix phase

The quaternary aluminum-12 wt% cerium-4 wt% silicon-0.4 wt% magnesium alloy shows even greater complexity. In the as-cast state, silicon primarily dissolves in the aluminum matrix. Following T6 heat treatment, a ternary intermetallic compound AlCeSi precipitates, transforming both the eutectic structure and primary crystals.

Heat treatment effects on these alloys reveal interesting phenomena. In binary aluminum-cerium alloys, while phase fractions remain unchanged due to cerium's near-zero solubility in aluminum, the morphology transforms from an interconnected lath-like structure to a more independent particle-like structure. This morphological stability under high temperatures contributes to the promising high-temperature mechanical properties that characterize these alloys.

Aluminothermic Reduction Methods

Mechanism of Aluminothermic Reduction

A novel and economically advantageous method for producing aluminum-cerium alloys involves the direct reduction of cerium oxide (CeO2) by liquid aluminum, known as aluminothermic reduction. This approach eliminates the energy-intensive step of first producing metallic cerium, offering significant cost and energy savings.

The key reaction in this process involves the combination of cerium oxide with liquid aluminum to form cerium and aluminum oxide:

3CeO2 + 13Al → 3Ce + 11Al + Al2O3

This reaction has a standard enthalpy of -30.1 kJ mol−1, indicating its exothermic nature.

Time-resolved synchrotron diffraction studies have revealed a complex multi-step reaction mechanism during aluminothermic reduction:

  • Rapid conversion of CeO2−x to the defect oxide Ce3O5+x (Bixbyite structure)
  • Transformation of Ce3O5+x to form the sesquioxide Ce2O3 (HT-La2O3 structure)
  • Formation of the ternary oxide CeAlO3 (CaTiO3 structure) through consumption of Ce2O3
  • Reduction of CeAlO3 to form metallic cerium, which dissolves in the liquid aluminum
  • Crystallization of the intermetallic compound Ce3Al11 upon cooling

Table 2: Reaction Cascade in Aluminothermic Reduction of CeO2

Step Reaction Temperature Range (°C) Time Scale
1 CeO2−x → Ce3O5+x 850-950 Seconds to minutes
2 Ce3O5+x → Ce2O3 850-950 Minutes
3 Ce2O3 + Al → CeAlO3 900-950 Minutes
4 CeAlO3 + Al → Ce + Al2O3 900-950 Minutes to hours
5 Ce + Al (liquid) → Ce3Al11 (during cooling) Upon cooling During solidification

Process Parameters

The efficiency and kinetics of the aluminothermic reduction process demonstrate strong temperature dependence. Differential scanning calorimetry (DSC) experiments on aluminum-cerium oxide powder mixtures reveal that higher temperatures significantly accelerate the reaction.

At 950°C, the onset time of the exothermic reaction is reduced to less than 1 minute, compared to 15 minutes at 825°C. The rapid acceleration at higher temperatures correlates with enhanced diffusion in the liquid phase and the strongly negative mixing enthalpy of cerium in liquid aluminum, which drives the continuous dissolution of cerium-containing intermetallic compounds up to the solubility limit (approximately 7 atomic percent at 900°C).

Experimental studies have demonstrated that the aluminothermic reduction process can achieve approximately 95% reduction efficiency under optimized conditions. This high efficiency, combined with the elimination of the energy-intensive cerium metal production step, makes this approach particularly promising for industrial-scale production of aluminum-cerium alloys.

The optimal process parameters for aluminothermic reduction include:

  • Temperature: 900-950°C for rapid conversion
  • Adequate reaction time: 10-20 minutes at higher temperatures
  • Controlled cooling rate to manage final microstructure formation

Roll Flow Method

The roll flow method represents another innovative approach to preparing aluminum-cerium alloys with improved microstructural homogeneity and reduced component segregation. This patented process involves the following steps:

  • Melting commercially pure aluminum in a crucible and heating to 680-740°C.
  • Wrapping blocky cerium with aluminum foil and pressing it into the molten aluminum.
  • Maintaining the temperature at 680-740°C for 20-30 minutes, with cerium accounting for 12% of the total weight (corresponding to the eutectic composition).
  • Transferring the molten alloy to a roll flow pulping device with a rotational speed of 60-120 r/min for a duration of 10 seconds to 2 minutes.
  • Removing the molten alloy from the discharge port, removing slag, and casting in a mold.

The roll flow method offers several advantages over conventional casting techniques:

  • It ensures stable alloy components with improved elemental distribution.
  • It decreases segregation of alloying elements, providing better modification effects.
  • The process operates at the eutectic composition (12 wt% Ce), resulting in a lower melting point and reducing cerium scaling loss during processing.
  • The high shear effect in the tube promotes even distribution of cerium elements in the aluminum alloy.
  • The chill effect within the tube promotes the separation of the eutectic phase in the aluminum-cerium master alloy, leading to lower porosity in the final product.

Microstructural analysis reveals that the aluminum-cerium alloy prepared by the roll flow method exhibits a more uniform distribution of the eutectic phase compared to conventionally processed alloys. This improved homogeneity translates to enhanced mechanical properties and better performance in subsequent applications.

Shear Assisted Processing and Extrusion

While casting methods are effective for producing aluminum-cerium alloys, alternative manufacturing approaches such as Shear Assisted Processing and Extrusion (ShAPE) are being explored to refine the microstructure and enhance mechanical properties.

ShAPE is an emerging solid-phase processing technique that shows promise for producing useful cross-sections of aluminum-cerium alloys while refining the Al11Ce3 phase to achieve higher strength materials. This method is more easily scalable than other advanced techniques such as additive manufacturing or equal channel angular pressing.

Studies on an aluminum-8 wt% cerium-4 wt% magnesium alloy processed via ShAPE demonstrated:

  • Approximately 60% improvement in room temperature yield strength compared to a binary aluminum-4 wt% magnesium alloy
  • 20% increase in high-temperature yield strength
  • 15% improvement in ductility compared to the binary aluminum-magnesium alloy

The ShAPE process can be applied to produce extrusions with up to 50 mm outer diameter thin-walled tubing while maintaining good mechanical properties. The improved properties result from the refinement of the Al11Ce3 phase through the intense shear deformation inherent to the process.

Table 3: Comparison of Preparation Methods for Aluminum-Cerium Alloys

Method Temperature Range (°C) Key Advantages Key Challenges
Conventional Casting 730-800 Well-established, scalable Component segregation possible
Aluminothermic Reduction 850-950 Cost-effective, energy-efficient Temperature-dependent efficiency
Roll Flow Method 680-740 Reduced segregation, uniform structure Specialized equipment required
ShAPE Not specified in source Refined microstructure, enhanced properties More complex processing

Other Preparation Methods

Cerium Restoration from Slags

An alternative approach to incorporating cerium into aluminum involves the reduction of cerium from cerium-containing slags using aluminum as a reducing agent. Thermodynamic modeling studies have investigated the reduction of cerium from slags of the calcium oxide-silicon dioxide-cerium oxide (CaO-SiO₂-Ce₂O₃) system using aluminum at temperatures of 1550-1650°C.

Key findings from these studies include:

  • Increasing the basicity of the slag (CaO/SiO₂ ratio) from 2 to 5 at 1550°C leads to an increase in the equilibrium cerium content in the metal from 2 to 20 ppm in the concentration range of 0-15% Ce₂O₃.
  • Higher temperature (1650°C) positively affects the process of cerium reduction with aluminum.
  • The reduction efficiency is influenced by slag composition and process temperature.

This method is primarily investigated for introducing small amounts of cerium into steel rather than producing aluminum-cerium alloys directly but demonstrates another potential route for cerium incorporation into metallic systems.

Chemical Reactions Analysis

Aluminothermic Reduction of Cerium Oxides

The primary route to Al-Ce alloys involves the aluminothermic reduction of cerium oxides, particularly CeO₂. This process leverages liquid aluminum as a reducing agent, forming aluminum oxide (Al₂O₃) and metallic cerium. The reaction mechanism proceeds through intermediate oxide phases:

  • Initial Reduction of CeO₂ :

    CeO2+Al(l)Ce2O5+x+Al2O3\text{CeO}_2 + \text{Al(l)} \rightarrow \text{Ce}_2\text{O}_5^{+x} + \text{Al}_2\text{O}_3

    At 850°C, CeO₂ converts to Ce₃O₅⁺ˣ (Bixbyite structure), which further decomposes to Ce₂O₃ (sesquioxide) .

  • Formation of Ternary Oxides :
    At elevated temperatures (≥900°C), Ce₂O₃ reacts with Al to form CeAlO₃ (perovskite structure):

    Ce2O3+3Al(l)2CeAlO3+Al2O3\text{Ce}_2\text{O}_3 + 3\text{Al(l)} \rightarrow 2\text{CeAlO}_3 + \text{Al}_2\text{O}_3

    This step is rate-limiting and temperature-dependent, with rapid phase transitions observed via synchrotron diffraction .

  • Final Alloy Formation :
    Excess Al dissolves Ce-containing intermetallics (e.g., Ce₃Al₁₁) due to rapid diffusion in the liquid phase, stabilizing the final alloy microstructure .

Solidification Reactions in Al-Ce Alloys

Al-Ce alloys exhibit distinct solidification behavior, influenced by cooling rates and composition. Key reactions include:

Phase Formation Temperature Composition Key Characteristics
Al₁₀CeMn₂~700°CTernary Al-Ce-MnForms in slower-cooled regions
Al₁₁Ce₃~700°CBinary Al-CeEutectic phase with lamellar structure
Al₂₃Ce₄Ni₆~840°CQuaternary Al-Ce-Ni-MnPrimary intermetallic in hypereutectic alloys

Eutectic Reaction :
For binary Al-Ce alloys, the eutectic reaction occurs at ~621–633°C, forming Al₁₁Ce₃ and α-Al:

LiquidAl(l)+Al11Ce3\text{Liquid} \rightarrow \text{Al(l)} + \text{Al}_{11}\text{Ce}_3

This reaction is critical for achieving high-strength, in-situ composites .

Corrosion-Resistant Surface Reactions

Cerium enhances aluminum’s corrosion resistance through surface reactions:

  • Cerium Oxide Film Formation :
    Treatment with CeCl₃ creates a cerium oxide/hydroxide layer (CeO₂/Ce₂O₃) that stifles cathodic oxygen reduction, reducing pitting corrosion .

  • Hydroxylapatite Deposition :
    In cerium conversion coatings (CCOCs), reactions between Ce²⁺/Ce³⁺ and phosphoric acid form hydroxylapatite (Ca₁₀(PO₄)₆(OH)₂) to seal surface defects:

    Ce(OH)3+H3PO4Ca10(PO4)6(OH)2\text{Ce(OH)}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{Ca}_{10}\text{(PO}_4\text{)}_6\text{(OH)}_2

    This improves barrier properties in corrosive environments .

Catalytic Reactions in Heterometallic Clusters

Aluminum and cerium form heterometallic clusters with ligand-controlled hydrolysis:

Al3++Ce3++Ligands[Al-Ce-O]cluster\text{Al}^{3+} + \text{Ce}^{3+} + \text{Ligands} \rightarrow \text{[Al-Ce-O]}_{\text{cluster}}

These clusters accelerate reactions like the aldol condensation of acetone, achieving yields up to 86% at 60°C .

Key Reaction Mechanisms and Challenges

  • Temperature Dependency : Ce₂O₃ → CeAlO₃ conversion is highly temperature-sensitive, requiring precise process control for alloy yield .

  • Phase Stability : Rapid solidification traps metastable phases (e.g., Al₁₀CeMn₂), influencing mechanical properties .

  • Industrial Scalability : Challenges include optimizing CeO₂ reduction efficiency and managing hypereutectic compositions .

References
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Scientific Research Applications

Aluminum;cerium has a wide range of scientific research applications due to its unique properties. In the field of chemistry, it is used as a catalyst in various reactions. In biology and medicine, this compound is being explored for its potential use in medical devices and implants due to its biocompatibility and resistance to corrosion .

In the industrial sector, this compound is used in the production of high-performance materials for aerospace and automotive applications. Its ability to retain mechanical properties at high temperatures makes it ideal for components that operate under extreme conditions .

Mechanism of Action

The mechanism by which aluminum;cerium exerts its effects is primarily through the formation of stable intermetallic compounds and oxides. These compounds enhance the material’s mechanical strength and thermal stability. The molecular targets involved include the aluminum and cerium atoms, which interact to form a robust lattice structure .

Comparison with Similar Compounds

Key Findings :

  • Al-Ce alloys surpass Al-Fe and Al-Sc alloys in high-temperature stability due to the formation of thermally stable Al-Ce intermetallics .
  • Unlike Al-Cu alloys, Al-Ce systems show full recovery of mechanical properties after thermal cycling .

Corrosion Resistance and Coatings

Al-Ce coatings and composites are evaluated against other corrosion-resistant materials:

Material Ecorr (V) Icorr (µA/cm²) Polarization Resistance (kΩ·cm²) Self-Healing
Al-CeO₂/Graphene (1:1) -0.75 0.12 450 No
Pure Aluminum -0.919 2.10 80 No
Al-Ce Coating (60 min) -0.68 0.08 620 Yes
Samarium/Ytterbium Coatings -0.70 0.15 400 Partial

Key Findings :

  • Al-Ce coatings with 17.52 wt.% Ce exhibit superior corrosion resistance due to cerium oxide barrier formation .
  • Excessive cerium deposition (e.g., >20 wt.%) may reduce adhesion, highlighting the need for optimized concentrations .

Key Findings :

  • CeO₂ in Pd-CeO₂/Al₂O₃ enhances redox activity and oxygen mobility, improving methane oxidation efficiency by 23% over Pd/Al₂O₃ .

Economic and Supply Chain Considerations

Demand projections for cerium in Al-Ce-Mg alloys (vs. baseline rare earth demand):

Scenario 2025 Ce Demand (Gg/year) 2050 Ce Demand (Gg/year)
1% Fe Substitution 0.1–0.2 0.5–1.0
100% Fe Substitution 12 18–22
100% Al Substitution 33 80

Key Findings :

  • Full adoption of Al-Ce-Mg alloys could increase cerium demand by 50-fold, exceeding current neodymium requirements .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Aluminum-Cerium (Al-Ce) alloys, and how do experimental parameters influence phase purity?

  • Methodological Answer : To synthesize Al-Ce alloys, co-precipitation followed by calcination is widely used. For instance, combining cerium(IV) compounds with aluminum oxide slurries at elevated temperatures (>40°C) ensures homogeneous mixing, followed by calcination to form composite oxides . Key parameters include precursor concentration, pH control during precipitation, and calcination temperature (typically 500–800°C). Phase purity can be validated via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS).

Q. Which characterization techniques are critical for analyzing Al-Ce oxide composites?

  • Methodological Answer : XRD is essential for phase identification, while Reference Intensity Ratio (RIR) analysis enables quantitative phase determination (e.g., distinguishing magnesium aluminum silicate from cerium zirconium oxide) . Scanning electron microscopy (SEM) with EDS provides elemental mapping to confirm homogeneity. For catalytic applications, surface area analysis (BET) and oxygen storage capacity measurements are recommended .

Q. What key physicochemical properties of Al-Ce systems are prioritized for catalytic applications?

  • Methodological Answer : Focus on oxygen storage capacity (OSC), thermal stability, and surface acidity. OSC can be measured via temperature-programmed reduction (TPR), while thermal stability is assessed using thermogravimetric analysis (TGA) under cyclic heating/cooling. Surface acidity, critical for catalytic activity, is quantified via ammonia-temperature-programmed desorption (NH₃-TPD) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cerium isotope data (e.g., ¹⁴⁰Ce vs. ¹⁴²Ce) when analyzing Al-Ce systems?

  • Methodological Answer : Inconsistencies often arise from aluminum impurities or variations in sample thickness. Implement neutron activation analysis (NAA) to quantify isotopic ratios and inductively coupled plasma mass spectrometry (ICP-MS) to trace impurities . Cross-validate results using RIR-based XRD, which accounts for overlapping diffraction peaks (e.g., distinguishing CeO₂ from Al₂O₃ phases) .

Q. What methodological approaches are recommended for determining phase composition in Al-Ce oxide composites with overlapping XRD peaks?

  • Methodological Answer : Use RIR analysis with multi-phase refinement software (e.g., TOPAS). For example, a two-phase system (96% magnesium aluminum silicate, 4% cerium zirconium oxide) can be resolved by comparing experimental peak intensities to reference databases . For enhanced accuracy, pair XRD with Raman spectroscopy to detect amorphous phases.

Q. How should experimental protocols be designed to ensure reproducibility in Al-Ce alloy synthesis?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Standardize precursor purity (>99.5%) and reaction conditions (e.g., pH ±0.2, temperature ±5°C).
  • Reproducibility : Document all steps in supplemental materials, including raw data (e.g., XRD patterns, SEM images) .
  • Validation : Replicate experiments across multiple batches and compare results via statistical tools (e.g., ANOVA).

Q. What strategies ensure comprehensive literature reviews in Al-Ce research while avoiding unreliable sources?

  • Methodological Answer : Use interdisciplinary databases like Web of Science for peer-reviewed articles. Prioritize primary sources (e.g., journals like Beilstein Journal of Organic Chemistry) over grey literature. Exclude non-academic platforms (e.g., ) and validate data against experimental reproducibility criteria .

Data Analysis and Validation

Q. How can researchers address contradictions in reported catalytic performance of Al-Ce composites?

  • Methodological Answer : Discrepancies often stem from differing testing conditions (e.g., gas flow rates, temperature gradients). Standardize testing protocols using guidelines like CLSI EP28-A3C for inter-laboratory comparisons . Perform sensitivity analysis to identify critical variables (e.g., Ce/Al molar ratio, calcination time).

Q. What statistical methods are suitable for validating phase quantification results in Al-Ce systems?

  • Methodological Answer : Use RIR-derived phase percentages with error margins calculated via least-squares refinement. For example, automated RIR software may report 92% magnesium aluminum silicate ±2% and 7% cerium zirconium oxide ±1% . Cross-check with EDS-based stoichiometric calculations.

Experimental Design Table

Parameter Optimal Range Analytical Tool Key Reference
Ce/Al molar ratio0.1–0.3ICP-MS
Calcination temperature600–800°CTGA/DSC
Phase quantificationRIR ±2% errorXRD with TOPAS refinement
Surface acidity0.5–1.2 mmol NH₃/g catalystNH₃-TPD

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